molecular formula C14H20N2O B585197 5-Methoxy-N-isopropyl Tryptamine-d4 CAS No. 1346599-19-6

5-Methoxy-N-isopropyl Tryptamine-d4

Cat. No.: B585197
CAS No.: 1346599-19-6
M. Wt: 236.351
InChI Key: QQZJNZJNPDORBO-KXGHAPEVSA-N
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Description

5-Methoxy-N-isopropyl Tryptamine-d4 is a deuterated derivative of 5-Methoxy-N-isopropyl Tryptamine. It is a synthetic compound belonging to the tryptamine class, which is known for its structural similarity to serotonin, a key neurotransmitter in the human brain. The compound is primarily used in scientific research and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-N-isopropyl Tryptamine-d4 typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-Methoxyindole.

    Alkylation: The 5-Methoxyindole is then alkylated with isopropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demand. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-N-isopropyl Tryptamine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methoxy-N-isopropyl Tryptamine-d4 has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-N-isopropyl Tryptamine-d4 involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the modulation of neurotransmitter release and subsequent effects on mood, perception, and cognition. The compound may also interact with other receptor systems, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-N-isopropyl Tryptamine-d4 is unique due to its deuterated nature, which makes it particularly useful in research applications involving mass spectrometry and NMR spectroscopy. The presence of deuterium atoms enhances the stability and detection of the compound in various analytical techniques .

Properties

CAS No.

1346599-19-6

Molecular Formula

C14H20N2O

Molecular Weight

236.351

IUPAC Name

N-[1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine

InChI

InChI=1S/C14H20N2O/c1-10(2)15-7-6-11-9-16-14-5-4-12(17-3)8-13(11)14/h4-5,8-10,15-16H,6-7H2,1-3H3/i6D2,7D2

InChI Key

QQZJNZJNPDORBO-KXGHAPEVSA-N

SMILES

CC(C)NCCC1=CNC2=C1C=C(C=C2)OC

Synonyms

5-Methoxy-N-(1-methylethyl)-1H-indole-3-ethanamine-d4;  5-Methoxy-N-isopropyltryptamine-d4;  5-MeO-NIPT-d4; 

Origin of Product

United States

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